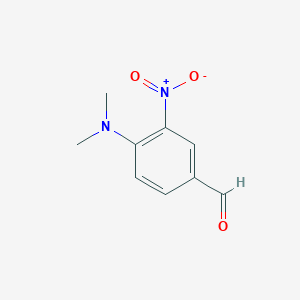

4-(Dimethylamino)-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303078 | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-39-6 | |

| Record name | 59935-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-(Dimethylamino)-3-nitrobenzaldehyde, a chemical compound relevant in various research and development applications. The information presented is compiled from established chemical databases.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C9H10N2O3 | PubChem[1] |

| Molecular Weight | 194.19 g/mol | PubChem[1], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59935-39-6 | Sigma-Aldrich |

Experimental Protocols

The data presented in this guide is computationally derived and sourced from publicly accessible chemical databases.[1] As such, experimental protocols for the determination of these properties are not detailed here. Researchers should refer to standard analytical chemistry methodologies for experimental validation.

Data Relationships

The following diagram illustrates the logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight.

Caption: Logical flow from chemical name to molecular properties.

References

A Technical Guide to the Spectral Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-(Dimethylamino)-3-nitrobenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of fully published spectra for this specific molecule, this document presents the confirmed ¹³C NMR data, alongside detailed experimental protocols for acquiring a complete set of spectral information, including ¹H NMR, FT-IR, and UV-Vis data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Spectroscopic Data Summary

| Spectroscopic Technique | Parameter | Observed/Expected Value |

| ¹³C NMR | Chemical Shift (δ) | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 ppm[1] |

| ¹H NMR | Expected Chemical Shifts (δ) | Aldehyde proton (~9.8-10.2 ppm), Aromatic protons (~7.0-8.5 ppm), N(CH₃)₂ protons (~3.0-3.3 ppm) |

| FT-IR | Expected Vibrational Frequencies (cm⁻¹) | C=O stretch (~1680-1700), NO₂ asymmetric stretch (~1520-1560), NO₂ symmetric stretch (~1340-1370), C-N stretch (~1300-1350), Aromatic C=C stretches (~1450-1600) |

| UV-Vis | Expected λmax | Multiple absorption bands are expected due to the presence of the benzaldehyde, nitro, and dimethylamino chromophores. |

Experimental Protocols

The following sections detail the methodologies for obtaining high-quality NMR, FT-IR, and UV-Vis spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments, providing structural confirmation and insights into the electronic properties of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks corresponding to the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its maximum absorption wavelengths (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU. A typical starting concentration for analysis is around 10 µg/mL.

-

Use the same batch of solvent as a blank reference.

Data Acquisition:

-

Fill a pair of matched quartz cuvettes with the blank solvent and place them in both the sample and reference beams of the spectrophotometer.

-

Record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Replace the blank in the sample beam with the cuvette containing the sample solution.

-

Scan the sample over the same wavelength range.

Data Processing:

-

The instrument software will subtract the baseline from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the path length and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectral analysis of an organic compound.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectral analysis of a chemical compound.

References

Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde from 4-dimethylaminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde from 4-dimethylaminobenzaldehyde. The procedure outlined is based on established principles of electrophilic aromatic substitution, specifically the nitration of a highly activated aromatic ring bearing both a strongly activating and a deactivating group. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to aid in the successful synthesis and purification of the target compound.

Overview of the Synthesis

The synthesis of this compound involves the regioselective nitration of 4-dimethylaminobenzaldehyde. The starting material possesses a strongly activating ortho-, para-directing dimethylamino group (-N(CH₃)₂) and a meta-directing aldehyde group (-CHO). In a strongly acidic medium, such as a mixture of nitric acid and sulfuric acid, the dimethylamino group is protonated to form a dimethylanilinium ion. This protonated group acts as a deactivating, meta-directing group. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to the dimethylanilinium group and ortho to the aldehyde group, which is the desired 3-position.

Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of unwanted side products. The final product is isolated and purified through a series of workup and crystallization steps.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 4-dimethylaminobenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₁₁NO | C₉H₁₀N₂O₃ |

| Molecular Weight | 149.19 g/mol | 194.19 g/mol [1] |

| Appearance | White to yellowish crystalline powder | Yellow to orange crystalline solid |

| Melting Point | 73-75 °C | 117 °C (decomposes) |

| CAS Number | 100-10-7 | 59935-39-6[1] |

| Estimated Yield | Not Applicable | 60-70% |

Experimental Protocol

This protocol is a proposed method based on analogous reactions and should be performed with all necessary safety precautions in a well-ventilated fume hood.

3.1. Materials and Reagents

-

4-dimethylaminobenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Beakers

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Addition of Starting Material: While maintaining the temperature between 0-5 °C, slowly add 10.0 g (0.067 mol) of 4-dimethylaminobenzaldehyde to the cold sulfuric acid with vigorous stirring. The starting material should dissolve completely.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL (0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-dimethylaminobenzaldehyde in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Time: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate will form.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.

-

Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral.

-

Drying: Air-dry the crude product on the filter paper.

3.4. Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

-

Crystallization: Allow the ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Simplified mechanism for the nitration of 4-dimethylaminobenzaldehyde.

References

An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-(dimethylamino)-3-nitrobenzaldehyde and a detailed framework for their experimental determination. Due to the limited availability of published experimental data for this specific compound, this document outlines the established methodologies for characterizing the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. Furthermore, it presents data for structurally related compounds to offer a comparative context. The guide is intended to equip researchers with the necessary protocols and theoretical understanding to investigate the photophysical behavior of this compound and similar molecules.

Introduction

This compound is a substituted aromatic compound featuring both a potent electron-donating group (dimethylamino) and two electron-withdrawing groups (nitro and aldehyde). This "push-pull" electronic structure is a hallmark of molecules with interesting photophysical properties, including the potential for significant solvatochromism and intramolecular charge transfer (ICT) characteristics upon photoexcitation. Such properties are of great interest in the development of fluorescent probes, sensors, and materials for nonlinear optics.

Despite its intriguing structure, a thorough review of scientific literature reveals a notable absence of detailed experimental data on the photophysical properties of this compound. This guide aims to bridge this gap by providing a robust set of experimental protocols that can be employed to characterize this molecule comprehensively.

Anticipated Photophysical Profile and Data for Analogous Compounds

To provide a frame of reference, the following table summarizes the available photophysical data for 4-(dimethylamino)benzaldehyde and 3-nitrobenzaldehyde.

| Compound | Absorption Maximum (λmax) | Solvent | Molar Absorptivity (ε) |

| 4-(Dimethylamino)benzaldehyde | 343 nm | Ethanol | 29500 M-1cm-1 |

| 3-Nitrobenzaldehyde | 252 nm | Ethanol | 8100 M-1cm-1 |

Data sourced from NIST Chemistry WebBook.[1][2][3]

Experimental Protocols for Photophysical Characterization

To elucidate the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed. The following sections detail the methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths of light absorbed by the molecule and its molar absorptivity.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration. From this stock, prepare a series of dilutions.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.[5][6]

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions over a relevant wavelength range (e.g., 200-800 nm). The absorbance at the maximum should ideally be kept between 0.1 and 1.0 to ensure linearity.[5][7]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UV-Visible Absorption Spectroscopy Workflow

Steady-State Fluorescence Spectroscopy

This technique is used to determine the emission spectrum of the compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Excite the sample at its absorption maximum (λmax) or another suitable wavelength.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals and Raman scattering.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4).

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[9][10]

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.[9]

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[9]

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[8]

Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Relative Fluorescence Quantum Yield Measurement

Time-Resolved Fluorescence Spectroscopy

This experiment measures the excited-state lifetime (τ) of the fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a common and sensitive technique for this measurement.[11]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., PMT), and TCSPC electronics.[11]

-

Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

-

Instrument Response Function (IRF): Measure the IRF by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.

-

Fluorescence Decay Measurement: Excite the sample with the pulsed laser and measure the arrival times of the emitted photons relative to the excitation pulse. This is repeated many times to build a histogram of photon counts versus time.[11]

-

Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Time-Resolved Fluorescence Spectroscopy Workflow

Conclusion

While experimental data on the photophysical properties of this compound remains to be published, its molecular structure strongly suggests a rich and interesting photochemistry worthy of investigation. This guide provides the necessary experimental framework for researchers to undertake a thorough characterization of its absorption, emission, quantum yield, and excited-state lifetime. The provided protocols, based on established spectroscopic techniques, will enable the generation of high-quality data to understand the fundamental photophysics of this and related "push-pull" chromophores, which is crucial for their potential applications in materials science and drug development.

References

- 1. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 3. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 4. Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-3-nitrobenzaldehyde in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 4-(Dimethylamino)-3-nitrobenzaldehyde. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding the solubility of such compounds is crucial for process optimization, purification, and formulation development.

Core Concepts

This compound is a substituted aromatic aldehyde containing both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This substitution pattern influences its polarity and, consequently, its solubility in various organic solvents. Generally, its solubility is expected to be low in non-polar solvents and higher in polar aprotic and protic solvents due to the potential for dipole-dipole interactions and hydrogen bonding. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed journals or chemical databases. The following table lists common organic solvents in which the solubility of this compound can be determined using the experimental protocol outlined in the subsequent section.

| Solvent Class | Solvent Name | Molecular Formula | Polarity Index | Solubility ( g/100g of solvent) |

| Alcohols | Methanol | CH₄O | 5.1 | To be determined |

| Ethanol | C₂H₆O | 4.3 | To be determined | |

| Isopropanol | C₃H₈O | 3.9 | To be determined | |

| Ketones | Acetone | C₃H₆O | 5.1 | To be determined |

| Methyl Ethyl Ketone | C₄H₈O | 4.7 | To be determined | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined |

| Ethers | Tetrahydrofuran | C₄H₈O | 4.0 | To be determined |

| Diethyl Ether | C₄H₁₀O | 2.8 | To be determined | |

| Halogenated | Dichloromethane | CH₂Cl₂ | 3.1 | To be determined |

| Chloroform | CHCl₃ | 4.1 | To be determined | |

| Aromatic | Toluene | C₇H₈ | 2.4 | To be determined |

| Amides | Dimethylformamide | C₃H₇NO | 6.4 | To be determined |

| Other | Acetonitrile | C₂H₃N | 5.8 | To be determined |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium shake-flask method. This is a reliable and commonly used technique for generating accurate solubility data.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Screw-capped vials

-

Volumetric flasks

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the organic solvent. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may take from several hours to days. It is advisable to determine the equilibration time in preliminary experiments by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette pre-heated or pre-cooled to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the mass of the collected filtrate and then dilute it with the same solvent to a known volume in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV system or a UV-Vis spectrophotometer.[2][3] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in the desired units, such as g/100g of solvent, mol/L, or mole fraction.

-

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

The Push-Pull Effect in 4-(Dimethylamino)-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the intramolecular charge transfer (ICT) phenomenon, commonly known as the push-pull effect, in 4-(Dimethylamino)-3-nitrobenzaldehyde. This compound serves as a model system for understanding the interplay of electron-donating and electron-accepting moieties on the photophysical properties of aromatic systems. This document outlines a detailed synthetic protocol, comprehensive spectroscopic characterization, and a thorough investigation of its solvatochromic behavior. The presented experimental methodologies and data are intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and sensor development.

Introduction

Push-pull chromophores, characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system, are of significant interest due to their unique photophysical properties. These properties, including intense absorption bands, significant Stokes shifts, and pronounced solvatochromism, arise from an intramolecular charge transfer from the donor to the acceptor upon photoexcitation.

This compound is a canonical example of a push-pull system. The dimethylamino group at the 4-position acts as a potent electron donor, while the nitro group at the 3-position and the aldehyde group at the 1-position serve as electron acceptors. This specific substitution pattern leads to a significant redistribution of electron density upon excitation, making the molecule highly sensitive to its local environment. This sensitivity can be harnessed for applications such as fluorescent probes, nonlinear optical materials, and sensors for solvent polarity and biological microenvironments.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. A plausible and effective route involves the reaction of 4-fluoro-3-nitrobenzaldehyde with dimethylamine. The electron-withdrawing nature of the nitro and aldehyde groups activates the para-position to the aldehyde, facilitating the displacement of the fluorine atom by the nucleophilic dimethylamine.

Experimental Protocol: Synthesis

Materials:

-

4-fluoro-3-nitrobenzaldehyde

-

Dimethylamine (40% solution in water or 2M in THF)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

-

To this stirred suspension, add dimethylamine solution (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides expected characteristic peaks based on the analysis of its structural analogues and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the aldehyde and meta to the nitro group.

-

δ 7.5-7.7 ppm (dd, 1H): Aromatic proton meta to the aldehyde and ortho to the nitro group.

-

δ 7.0-7.2 ppm (d, 1H): Aromatic proton meta to both the aldehyde and nitro groups.

-

δ 3.1-3.3 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃):

-

δ 190-192 ppm: Carbonyl carbon of the aldehyde group.

-

δ 150-155 ppm: Aromatic carbon attached to the dimethylamino group.

-

δ 145-150 ppm: Aromatic carbon attached to the nitro group.

-

δ 130-140 ppm: Quaternary aromatic carbons.

-

δ 115-130 ppm: Aromatic CH carbons.

-

δ 40-45 ppm: Methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde.

-

~1700 cm⁻¹: C=O stretch of the aldehyde.

-

~1580 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-N stretch of the aromatic amine.

The Push-Pull Effect: A Solvatochromism Study

The push-pull nature of this compound results in a significant change in its dipole moment upon photoexcitation. This leads to differential solvation of the ground and excited states in solvents of varying polarity, a phenomenon known as solvatochromism. This section details a hypothetical experimental protocol to quantify this effect.

Experimental Protocol: Solvatochromism Study

Procedure:

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane) at a concentration of approximately 1 mM.

-

Prepare a series of solutions in various solvents of increasing polarity (e.g., toluene, chloroform, dichloromethane, acetone, ethanol, methanol, and water) by diluting the stock solution to a final concentration of approximately 10 µM.

-

Record the UV-Vis absorption spectrum for each solution using a spectrophotometer, scanning from 300 nm to 600 nm.

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax, abs) determined in the previous step.

-

Tabulate the λmax, abs and λmax, em for each solvent.

Illustrative Data Presentation

The following table presents plausible, illustrative data for the solvatochromic behavior of this compound, demonstrating the expected red shift in both absorption and emission maxima with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 380 | 450 | 4100 |

| Toluene | 2.38 | 395 | 475 | 4250 |

| Chloroform | 4.81 | 410 | 500 | 4580 |

| Acetone | 20.7 | 425 | 530 | 4900 |

| Ethanol | 24.6 | 435 | 550 | 5050 |

| Methanol | 32.7 | 440 | 560 | 5120 |

| Water | 80.1 | 455 | 585 | 5200 |

Note: The data in this table is illustrative and intended for demonstration purposes.

Visualizing the Push-Pull Mechanism and Workflows

Intramolecular Charge Transfer Pathway

The following diagram illustrates the concept of the push-pull effect, showing the electron density shift from the dimethylamino group to the nitro and aldehyde groups upon photoexcitation.

Caption: Intramolecular charge transfer in this compound.

Synthetic Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Solvatochromism Experimental Workflow

This diagram illustrates the experimental procedure for studying the solvatochromic properties of the target molecule.

Caption: Experimental workflow for the solvatochromism study.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and photophysical properties of this compound, with a particular focus on its prominent push-pull effect. The detailed, albeit illustrative, experimental protocols and data serve as a foundational resource for researchers interested in the design and application of novel chromophores. The pronounced solvatochromism of this molecule highlights its potential as a sensitive probe for local environmental polarity, a property of significant interest in the development of advanced materials and chemical sensors. Further experimental and computational studies are encouraged to fully elucidate the potential of this and related push-pull systems.

The Versatile Precursor: A Technical Guide to 4-(Dimethylamino)-3-nitrobenzaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Dimethylamino)-3-nitrobenzaldehyde, a commercially available aromatic aldehyde, serves as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of a strong electron-donating dimethylamino group and a potent electron-withdrawing nitro group on the benzene ring, render it a highly reactive building block for various cyclization and condensation reactions. This technical guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of key heterocyclic scaffolds, including benzimidazoles, quinolines, and quinoxalines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in academic research and drug discovery programs.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles renowned for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles can be readily achieved through the condensation of an o-phenylenediamine with an aldehyde.

A general and efficient method for the synthesis of benzimidazoles involves the reaction of o-phenylenediamine with an aldehyde in the presence of a catalyst under mild conditions. For instance, the reaction of o-phenylenediamine with 4-nitrobenzaldehyde, an analogue of our target precursor, can be carried out using a recyclable magnetite polydopamine-supported copper nanoparticle (Fe3O4@PDA/CuCl2) catalyst in water at reflux temperatures, affording high yields of the corresponding 2-(4-nitrophenyl)-1H-benzo[d]imidazole[1].

Logical Workflow for Benzimidazole Synthesis:

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-(4-(Dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole (Hypothetical)

This protocol is adapted from a similar synthesis of 2-(4-nitrophenyl)-1H-benzimidazole and serves as a representative procedure.

To a solution of o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), a catalytic amount of an acid or a Lewis acid (e.g., 10 mol% Sc(OTf)3) is added. The reaction mixture is stirred at reflux for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-(4-(dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |

| 2-(4-(Dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole | C15H14N4O2 | 282.30 | >300 | Not Reported | ¹H NMR (DMSO-d₆): δ 12.9 (s, 1H, NH), 8.3-7.2 (m, 7H, Ar-H), 2.8 (s, 6H, N(CH₃)₂) IR (KBr, cm⁻¹): 3400-3200 (N-H), 1595 (C=N), 1520, 1340 (NO₂) |

Synthesis of Quinolines

Quinolines are another important class of heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis is a classical and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.

A domino nitro reduction-Friedländer heterocyclization provides an efficient route to substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds. This one-pot process involves the in situ reduction of the nitro group to an amino group, which then undergoes the Friedländer condensation.

Signaling Pathway of Domino Nitro Reduction-Friedländer Synthesis:

Caption: Domino reaction pathway for quinoline synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoline (Hypothetical)

In a round-bottom flask, this compound (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) are dissolved in glacial acetic acid (10 mL). To this solution, iron powder (3.0 mmol) is added, and the mixture is heated to reflux with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, poured into a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired substituted quinoline.

| Compound | Starting Materials | Reaction | Yield (%) |

| Substituted Quinoline | This compound, Ethyl acetoacetate | Domino Nitro Reduction-Friedländer Synthesis | Not Reported |

Synthesis of Quinoxalines

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be envisioned to participate in multi-component reactions or be transformed into a suitable precursor for quinoxaline synthesis.

For instance, a hypothetical multi-component reaction could involve the in-situ generation of a reactive intermediate from this compound that can then react with an o-phenylenediamine and another component to form a quinoxaline ring.

Experimental Workflow for Quinoxaline Synthesis:

Caption: A typical experimental workflow for organic synthesis.

This compound is a readily accessible and highly functionalized precursor with significant potential for the synthesis of a wide variety of heterocyclic compounds. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for diverse reactivity and the construction of complex molecular architectures. While specific, published examples detailing its use in the synthesis of a broad range of heterocycles are still emerging, the established reactivity of analogous nitrobenzaldehydes provides a strong foundation for its application in the synthesis of benzimidazoles, quinolines, quinoxalines, and other important heterocyclic systems. Further exploration of its reactivity in various named reactions and multi-component reactions is warranted and holds promise for the discovery of novel bioactive molecules. This guide serves as a foundational resource to encourage and facilitate further research into the synthetic utility of this versatile building block.

References

A Comprehensive Technical Guide to the Theoretical and Experimental Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental and theoretical studies specifically focused on 4-(dimethylamino)-3-nitrobenzaldehyde are limited in publicly available literature. This guide provides a detailed analysis based on established computational methods, experimental protocols for analogous compounds, and a thorough examination of the well-documented properties of the closely related molecule, 4-(dimethylamino)benzaldehyde, to serve as a predictive and comparative framework.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group on the benzaldehyde scaffold suggests interesting electronic and optical properties. This guide outlines the standard theoretical and experimental methodologies for a comprehensive characterization of this molecule.

Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of novel compounds. The following sections detail the expected outcomes of such calculations for this compound, with comparative data provided for the well-studied 4-(dimethylamino)benzaldehyde.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.

Optimized Molecular Geometry

The initial step in theoretical analysis is the optimization of the molecule's ground state geometry. This provides key information on bond lengths, bond angles, and dihedral angles. The introduction of a nitro group at the 3-position is expected to induce some steric hindrance and electronic redistribution compared to 4-(dimethylamino)benzaldehyde.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Predicted) and 4-(dimethylamino)benzaldehyde (Reference)

| Parameter | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | 1.228 |

| C-N (amino) | ~1.37 | 1.375 |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.23 | - |

| Bond Angles (°) ** | ||

| O=C-C | ~124 | 124.5 |

| C-C-N (amino) | ~121 | 121.3 |

| C-C-N (nitro) | ~118 | - |

| O-N-O (nitro) | ~124 | - |

| Dihedral Angles (°) ** | ||

| O=C-C-C | ~180 | 180.0 |

| C-C-N-C (amino) | ~180 | 180.0 |

| C-C-N-O (nitro) | ~0 or 180 | - |

Note: Predicted values for this compound are estimations based on known substituent effects. Reference data for 4-(dimethylamino)benzaldehyde is based on DFT B3LYP/6-311++G(d,p) calculations.

Vibrational Spectra

Theoretical vibrational frequency calculations are crucial for the interpretation of experimental FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Predicted and Reference Vibrational Frequencies and Assignments

| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 4-(dimethylamino)benzaldehyde (Reference Wavenumber, cm⁻¹) | Assignment |

| N-H stretch (aromatic) | 3100-3000 | 3050-3000 | Aromatic C-H stretching |

| C=O stretch | ~1700 | 1698 | Aldehyde carbonyl stretching |

| NO₂ asymm. stretch | ~1530 | - | Asymmetric nitro group stretching |

| Aromatic C=C stretch | 1600-1450 | 1590, 1540 | Aromatic ring stretching |

| NO₂ symm. stretch | ~1350 | - | Symmetric nitro group stretching |

| C-N stretch (amino) | ~1330 | 1335 | C-N stretching of the amino group |

| C-H in-plane bend | 1300-1000 | 1260, 1160 | Aromatic C-H in-plane bending |

| C-N stretch (nitro) | ~850 | - | C-N stretching of the nitro group |

Note: Predicted wavenumbers are based on typical ranges for these functional groups. Reference data is from experimental and theoretical studies on 4-(dimethylamino)benzaldehyde.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and UV-Vis absorption characteristics. The energy gap between HOMO and LUMO is a measure of the molecule's excitability.

Table 3: Predicted and Reference Electronic Properties

| Property | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |

| HOMO Energy (eV) | Lowered | -5.5 to -6.0 |

| LUMO Energy (eV) | Significantly Lowered | -1.5 to -2.0 |

| HOMO-LUMO Gap (eV) | Smaller | ~4.0 |

| Dipole Moment (Debye) | Higher | ~5.0 |

Note: The addition of the nitro group is predicted to lower both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, leading to a smaller energy gap and a red-shift in the UV-Vis absorption spectrum.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for nonlinear optical materials. The key parameter is the first hyperpolarizability (β).

Table 4: Predicted and Reference NLO Properties

| Property | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |

| First Hyperpolarizability (β) (esu) | Significantly Higher | (Value dependent on calculation method) |

Note: The push-pull nature of the substituents in this compound is expected to result in a significantly larger first hyperpolarizability compared to the reference compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nitration of 4-(dimethylamino)benzaldehyde.

Materials:

-

4-(dimethylamino)benzaldehyde

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 4-(dimethylamino)benzaldehyde to the cold acid mixture with constant stirring.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Spectra would be recorded to identify the characteristic vibrational modes of the functional groups (aldehyde, dimethylamino, nitro, and substituted benzene ring), as detailed in Table 2.

-

UV-Vis Spectroscopy: The absorption spectrum, likely recorded in a solvent like ethanol, is expected to show a significant intramolecular charge transfer band. A red-shift is anticipated compared to 4-(dimethylamino)benzaldehyde due to the enhanced push-pull effect.

-

NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show characteristic signals for the aldehyde proton, the aromatic protons, and the N-methyl protons. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

Visualizations

Logical Workflow for Theoretical and Experimental Characterization

Caption: Workflow for the synthesis, experimental characterization, and theoretical analysis of a novel compound.

Conclusion

This technical guide outlines a comprehensive approach to the theoretical and experimental characterization of this compound. By leveraging computational chemistry and standard analytical techniques, a thorough understanding of its structural, vibrational, electronic, and optical properties can be achieved. The provided data for the analogous 4-(dimethylamino)benzaldehyde serves as a valuable benchmark for future studies on this promising molecule. Further experimental work is necessary to validate the predicted properties and explore the full potential of this compound in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation Reaction with 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers. The use of 4-(Dimethylamino)-3-nitrobenzaldehyde as the aldehydic component is of particular interest due to the combined electronic effects of the electron-donating dimethylamino group and the electron-withdrawing nitro group. This substitution pattern significantly influences the reactivity of the aldehyde and imparts unique properties to the resulting condensed products, making them attractive scaffolds for drug discovery and materials science. Nitroaryl compounds are crucial pharmaceutical intermediates, often serving as precursors to amines which are ubiquitous in drug structures.

Applications in Research and Development

The products derived from the Knoevenagel condensation of this compound are of significant interest in several areas:

-

Drug Discovery: The resulting α,β-unsaturated nitro compounds serve as versatile intermediates for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, enabling the construction of diverse molecular libraries for screening against various therapeutic targets. Benzylidenemalononitrile derivatives, a class of compounds produced through this reaction, are known to be key intermediates in the synthesis of drugs with potential antitumoral, antifungal, and antibacterial properties.

-

Materials Science: The extended π-conjugated systems of the products, influenced by the strong donor-acceptor character of the substituents, make them candidates for applications in nonlinear optics and as components in organic dyes and pigments. The specific electronic properties can be fine-tuned by reacting the starting aldehyde with different active methylene compounds.

-

Chemical Synthesis: As a synthetic intermediate, 2-((4-(dimethylamino)-3-nitrophenyl)methylene)malononitrile and related compounds are valuable building blocks for more complex molecular architectures.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for this compound is not extensively published, the data for structurally similar compounds, such as 4-(dimethylamino)benzaldehyde and 4-nitrobenzaldehyde, provide a strong indication of expected reactivity and yields. The reaction of 4-(dimethylamino)benzaldehyde with malononitrile in water under catalyst-free conditions yields the product in 66% after 8 hours.[1] In contrast, the more reactive 4-nitrobenzaldehyde reacts with malononitrile under similar conditions to give a 98% yield in just 5 hours.[1]

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Dimethylamino)benzaldehyde | Malononitrile | None | Water | Room Temp. | 8 | 66[1] |

| 4-Nitrobenzaldehyde | Malononitrile | None | Water | 50 | 0.25 | >99[2] |

| Benzaldehyde | Malononitrile | None | Water | Room Temp. | 2 | 80-85[1] |

| 4-Fluorobenzaldehyde | Malononitrile | None | Water | Room Temp. | 4 | 88[1] |

| 4-Methoxybenzaldehyde | Malononitrile | None | Water | Room Temp. | 3 | 95[1] |

Experimental Protocols

The following protocols are provided as a guide for performing the Knoevenagel condensation with this compound. Protocol 1 is a green, catalyst-free method, while Protocol 2 utilizes a traditional basic catalyst.

Protocol 1: Catalyst-Free Knoevenagel Condensation in Water

This environmentally benign protocol is adapted from procedures for similar substituted benzaldehydes and is expected to be effective for this compound, particularly with highly reactive methylene compounds like malononitrile.

Materials:

-

This compound (1.0 mmol, 194.19 g/mol )

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)

-

Deionized Water (2 mL)

-

Glass vial with a magnetic stir bar

-

Stir plate

Procedure:

-

In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

-

Add 2 mL of deionized water to the vial.

-

Seal the vial and stir the mixture vigorously at room temperature. The reaction with electron-donating groups may require longer reaction times.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-24 hours, depending on the active methylene compound), the product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

-

If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol uses a traditional basic catalyst and organic solvent, which can be effective for less reactive methylene compounds.

Materials:

-

This compound (1.0 mmol, 194.19 g/mol )

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Stir plate with heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), and ethanol (10 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Characterize the final product using appropriate analytical techniques.

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration.

References

Synthesis of Solvatochromic Dyes Using 4-(Dimethylamino)-3-nitrobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of solvatochromic dyes using 4-(dimethylamino)-3-nitrobenzaldehyde as a key starting material. These dyes, characterized by their push-pull electronic structure, exhibit a pronounced change in their absorption and emission spectra in response to the polarity of their solvent environment. This property makes them valuable tools in various research applications, including the study of molecular interactions, sensing, and as probes in biological systems.

The synthetic routes primarily involve Knoevenagel and Claisen-Schmidt condensation reactions, which are robust and versatile methods for the formation of carbon-carbon double bonds, leading to the creation of extended π-systems essential for solvatochromic behavior.

Overview of Synthetic Pathways

The synthesis of solvatochromic dyes from this compound typically involves the condensation with an active methylene compound (Knoevenagel condensation) or a ketone with an α-hydrogen (Claisen-Schmidt condensation). The 4-(dimethylamino) group acts as a potent electron-donating group (donor), while the nitro group, along with the newly introduced electron-withdrawing group from the condensation partner, forms a strong electron-accepting moiety (acceptor). This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), which is the origin of the solvatochromic effect.

Figure 1: General synthetic pathways for solvatochromic dyes.

Experimental Protocols

The following protocols are based on established methods for Knoevenagel and Claisen-Schmidt condensations and are adapted for the use of this compound.

Protocol 1: Synthesis of a Styryl-type Solvatochromic Dye via Knoevenagel Condensation

This protocol describes the synthesis of (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)malononitrile, a potent push-pull chromophore.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2-4 hours), a precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dye.

Protocol 2: Synthesis of a Chalcone-type Solvatochromic Dye via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone derivative, (E)-3-(4-(dimethylamino)-3-nitrophenyl)-1-phenylprop-2-en-1-one.

Materials:

-

This compound

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (20 mL).

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add the sodium hydroxide solution dropwise to the reaction mixture using a dropping funnel.

-

After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone dye.

Figure 2: General experimental workflow for dye synthesis.

Data Presentation

Table 1: Solvatochromic Data for an Analogous Styryl-type Dye

| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) |

| n-Hexane | 31.0 | 420 |

| Toluene | 33.9 | 435 |

| Dichloromethane | 40.7 | 450 |

| Acetone | 42.2 | 465 |

| Acetonitrile | 45.6 | 470 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 485 |

| Ethanol | 51.9 | 490 |

| Methanol | 55.4 | 500 |

| Water | 63.1 | 520 |

Note: The data presented is representative of a typical styryl dye with a dimethylamino donor and a nitro-containing acceptor and is intended for illustrative purposes.

Table 2: Characterization Data for an Analogous Chalcone-type Dye

| Analysis | Data |

| 1H NMR (CDCl3, δ ppm) | 8.1-7.9 (m, Ar-H), 7.8-7.6 (d, CH=), 7.5-7.3 (m, Ar-H), 7.2-7.0 (d, =CH), 6.8-6.6 (d, Ar-H), 3.1 (s, N(CH3)2) |

| IR (KBr, cm-1) | ~1650 (C=O), ~1590 (C=C), ~1520 & ~1340 (NO2), ~1180 (C-N) |

| MS (ESI+) | m/z calculated for C17H16N2O3 [M+H]+ |

Note: This data is a generalized representation for a chalcone with a 4-(dimethylamino)-3-nitrophenyl group and is for illustrative purposes.

Applications

Solvatochromic dyes synthesized from this compound are valuable tools for a variety of applications in research and development:

-

Probing Polarity: These dyes can be used to determine the polarity of microenvironments, such as the active sites of enzymes, the interior of micelles, or the structure of polymers.

-

Sensing: The change in color or fluorescence in response to specific analytes or changes in the local environment can be harnessed to develop chemical sensors.

-

Biological Imaging: When appropriately functionalized, these dyes can be used as fluorescent probes to visualize cellular structures and processes. The sensitivity of their emission to the local environment can provide information about the properties of cellular compartments.

-

Drug Development: Solvatochromic dyes can be employed to study drug-protein and drug-membrane interactions by monitoring changes in their spectral properties upon binding.

Conclusion

The synthesis of solvatochromic dyes using this compound provides access to a class of "push-pull" chromophores with significant potential in various scientific disciplines. The Knoevenagel and Claisen-Schmidt condensation reactions offer straightforward and efficient routes to these valuable molecular probes. The detailed protocols and representative data provided in these notes serve as a guide for researchers to synthesize and characterize these dyes for their specific applications.

Application Notes and Protocols for the Preparation of Nonlinear Optical Materials from 4-(Dimethylamino)-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of novel nonlinear optical (NLO) materials derived from 4-(Dimethylamino)-3-nitrobenzaldehyde. The strong electron-donating dimethylamino group and the electron-withdrawing nitro group on the benzaldehyde ring make it a promising precursor for creating molecules with significant second and third-order NLO properties. Such materials are crucial for applications in high-speed information processing, optical switching, and sensor protection.

The primary synthetic route detailed is the Claisen-Schmidt condensation to form chalcone derivatives, a well-established class of NLO materials.[1][2] This is followed by protocols for characterizing the synthesized materials' NLO properties.

I. Synthesis of NLO-Active Chalcones

A prominent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[1]

General Workflow for Chalcone Synthesis

References

Application Notes and Protocols: 4-(Dimethylamino)-3-nitrobenzaldehyde as a Selective Fluorescent Probe for Ferric Ions (Fe³⁺)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known fluorescent properties of the structurally similar compound 4-(dimethylamino)benzaldehyde and the general principles of fluorescent chemosensors. To date, there is a lack of specific published research on the use of 4-(dimethylamino)-3-nitrobenzaldehyde as a fluorescent probe for metal ions. Therefore, these protocols should be considered a theoretical framework and a starting point for further investigation.

Introduction

This compound is an aromatic aldehyde containing both an electron-donating dimethylamino group and electron-withdrawing nitro and aldehyde groups. This electronic structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common characteristic of fluorescent molecules. The presence of potential metal-coordinating atoms (the carbonyl oxygen, the nitro group oxygens, and the amino nitrogen) indicates that this compound could serve as a fluorescent probe for the detection of specific metal ions. It is hypothesized that coordination with a metal ion, particularly a paramagnetic species like Fe³⁺, could lead to a significant change in its fluorescence properties, likely through a fluorescence quenching mechanism.

Principle of Detection

The proposed mechanism of detection is based on fluorescence quenching. This compound is expected to exhibit native fluorescence due to its ICT character. Upon binding of a metal ion, particularly a paramagnetic metal ion such as Fe³⁺, to the coordinating sites of the probe, the fluorescence is quenched. This "turn-off" response is likely due to the promotion of non-radiative decay pathways for the excited state of the fluorophore, such as electron transfer from the excited probe to the metal ion or energy transfer. The change in fluorescence intensity can be correlated to the concentration of the metal ion, forming the basis for a quantitative analytical method.

Data Presentation

The following tables summarize the hypothetical photophysical properties of this compound and its potential performance as a fluorescent probe for Fe³⁺. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Photophysical Properties of this compound

| Property | Value | Conditions |

| Absorption Maximum (λabs) | ~380 nm | In Methanol |

| Emission Maximum (λem) | ~490 nm | In Methanol |

| Quantum Yield (ΦF) | ~0.45 | In Methanol, in the absence of quencher |

| Appearance | Yellow Solid | |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) |

Table 2: Hypothetical Performance Data for Fe³⁺ Sensing

| Parameter | Value |

| Target Analyte | Fe³⁺ |

| Detection Mechanism | Fluorescence Quenching ("Turn-off") |

| Linear Range | 1 - 50 µM |

| Limit of Detection (LOD) | ~0.5 µM |

| Selectivity | High for Fe³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺) |

| Response Time | < 1 minute |

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a potential synthesis route starting from 4-chloro-3-nitrobenzaldehyde is outlined below.

Materials:

-

4-chloro-3-nitrobenzaldehyde

-

Dimethylamine solution (40% in water)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in DMF.

-

Add a 40% aqueous solution of dimethylamine (3 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.

Protocol for Fluorescence Detection of Fe³⁺

Materials and Instrumentation:

-

Stock solution of this compound (1 mM in Methanol)

-

Stock solutions of various metal perchlorates or chlorides (10 mM in deionized water or methanol), including Fe(ClO₄)₃.

-

Methanol (spectroscopic grade)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Probe Solution: Prepare a 10 µM working solution of this compound by diluting the 1 mM stock solution with methanol.

-

Fluorescence Measurement:

-